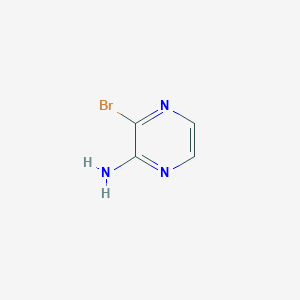

2-Amino-3-bromopyrazine

描述

2-Amino-3-bromopyrazine is a heterocyclic organic compound with the chemical formula C4H4BrN3. It is characterized by the presence of both amino and bromine functional groups on a pyrazine ring. This compound is a pale yellow solid and is known for its applications in pharmaceutical research and development .

属性

IUPAC Name |

3-bromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEUGUAUYFATRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563422 | |

| Record name | 3-Bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21943-12-4 | |

| Record name | 3-Bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorination of 3-Aminopyrazine-2-carboxylate

The process begins with the chlorination of 3-aminopyrazine-2-carboxylate (Compound A) using N-chlorosuccinimide (NCS) in acetonitrile at 75–82°C. This step replaces the hydrogen at the 6-position with chlorine, yielding 3-amino-6-chloropyrazine-2-carboxylate (Compound B) with a 92% isolated yield. The choice of NCS over alternatives like sodium hypochlorite ensures selectivity and minimizes over-chlorination.

Diazotization and Bromination

Compound B undergoes diazotization with aqueous hydrogen bromide (HBr) and sodium nitrite (NaNO₂) at 0°C, followed by bromination to introduce a bromine atom at the 3-position. This step produces 3-bromo-6-chloropyrazine-2-carboxylate (Compound C) in 87% yield. The low temperature prevents decomposition of the diazonium intermediate, ensuring regioselectivity.

Ester Hydrolysis and Carboxyl Rearrangement

The ester group of Compound C is hydrolyzed under alkaline conditions to form 3-bromo-6-chloropyrazine-2-carboxylic acid (Compound 4). Subsequent treatment with diphenyl phosphorazide (DPPA) induces a Curtius-type rearrangement, converting the carboxylic acid to an isocyanate intermediate, which rearranges to 2-(tert-butyloxycarbonylamino)-3-bromo-6-chloropyrazine (Compound D).

Deprotection of the tert-Butyloxycarbonyl Group

The final step involves acidic removal of the tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in dichloromethane. This yields 2-amino-3-bromo-6-chloropyrazine (Compound 6) with a 95% yield per step and an overall process yield of 59%.

Key Reaction Parameters

Table 1 summarizes the critical parameters for each synthetic step:

| Step | Reagents/Conditions | Temperature | Yield | Purification Method |

|---|---|---|---|---|

| Chlorination | NCS, acetonitrile | 82°C | 92% | Recrystallization (petroleum ether/ethyl acetate) |

| Diazotization/Bromination | HBr, NaNO₂, acetic acid | 0°C | 87% | Extraction, drying, concentration |

| Ester Hydrolysis | NaOH, aqueous solution | RT | 90% | Filtration, washing |

| Rearrangement | DPPA, toluene | 100°C | 85% | Column chromatography |

| Deprotection | TFA, CH₂Cl₂ | 0°C → RT | 95% | Recrystallization |

Advantages Over Traditional Methods

The patented method addresses several limitations of earlier approaches:

-

Yield Enhancement : The total yield (59%) surpasses traditional routes by >50%, primarily due to minimized intermediate purification.

-

Scalability : Each intermediate is isolated as a solid, enabling large-scale production without column chromatography.

-

Cost Efficiency : Acetonitrile and NCS are cost-effective compared to noble metal catalysts used in cross-coupling strategies.

Alternative Approaches and Comparative Analysis

While direct bromination of 2-aminopyrazine is theoretically simpler, it often suffers from poor regioselectivity and over-bromination. For instance, methods analogous to 2-amino-3-bromopyridine synthesis—using liquid bromine and acetic acid—are unsuitable for pyrazines due to their distinct electronic structure. The pyrazine ring’s electron-deficient nature necessitates milder brominating agents and controlled conditions to avoid side reactions.

Industrial Applications and Process Optimization

The scalability of the patented method is demonstrated in Example 12, where 100 g of starting material yielded 112.7 g of Compound B after chlorination. Key optimization strategies include:

-

Solvent Selection : Acetonitrile’s high polarity facilitates NCS dissolution and reaction homogeneity.

-

Temperature Control : Maintaining 82°C during chlorination ensures complete conversion without decomposition.

-

Workup Simplicity : Recrystallization replaces column chromatography, reducing time and solvent use.

化学反应分析

Types of Reactions: 2-Amino-3-bromopyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through palladium-catalyzed reactions.

Amination Reactions: The amino group can participate in reactions to form new compounds.

Common Reagents and Conditions:

Palladium Catalysts: Used in arylation and amination reactions.

Organic Solvents: Such as acetic acid and other solvents for dissolving reactants.

Major Products:

科学研究应用

Pharmaceutical Applications

Key Role in Drug Synthesis

2-Amino-3-bromopyrazine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a significant role in the development of:

- Anticancer Agents : The compound has been involved in the synthesis of novel anticancer drugs, demonstrating efficacy against specific cancer cell lines.

- Anti-inflammatory Drugs : It contributes to the formulation of medications aimed at reducing inflammation.

Case Study: Synthesis of Anticancer Compounds

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of derivatives based on this compound, which exhibited potent activity against cancer cell lines. The derivatives were synthesized through palladium-catalyzed reactions, showcasing the compound's versatility as a building block in drug discovery .

Agricultural Chemicals

Development of Agrochemicals

The compound is also significant in agricultural chemistry, particularly in the formulation of herbicides and pesticides. Its brominated structure enhances biological activity against pests and weeds.

Case Study: Herbicide Formulation

Research conducted by agricultural chemists demonstrated that formulations containing this compound showed improved efficacy compared to traditional compounds. This was attributed to its ability to disrupt metabolic pathways in target organisms .

Material Science

Innovations in Material Development

In material science, this compound is being explored for its potential to create novel materials, including:

- Polymers : The compound can be incorporated into polymer matrices to enhance mechanical properties.

- Coatings : Its use in coatings provides improved resistance to environmental factors.

Biochemical Research

Enzyme Interaction Studies

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its application aids researchers in understanding complex biological processes, which is crucial for drug discovery.

Example: Enzyme Inhibition Studies

A notable study involved using this compound as a substrate for enzyme inhibition assays, revealing insights into its potential as a therapeutic agent targeting specific enzymes involved in disease pathways .

Analytical Chemistry

Reagent for Chemical Analysis

In analytical chemistry, this compound serves as a reagent for detecting and quantifying various compounds. Its chemical properties allow for enhanced sensitivity and accuracy in analytical techniques.

Data Table: Summary of Applications

作用机制

The mechanism of action of 2-Amino-3-bromopyrazine involves its interaction with specific molecular targets. The amino and bromine functional groups allow it to participate in various biochemical reactions, influencing molecular pathways and exerting its effects .

相似化合物的比较

2-Amino-3-phenylpyrazine: Known for its use as a fluorescence labeling reagent for saccharides.

3-Amino-2-methylpyridine: Studied for its applications in biochemistry and structural biology.

Uniqueness: 2-Amino-3-bromopyrazine stands out due to its unique combination of amino and bromine functional groups, which provide distinct reactivity and versatility in synthetic applications .

生物活性

2-Amino-3-bromopyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds, while the bromine atom may engage in halogen bonding, enhancing binding affinity and specificity towards molecular targets . This compound has been explored for its potential as a pharmacophore in drug development, particularly in targeting kinases and other proteins involved in disease pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. For instance:

- Inhibition of Kinases : Inhibitory effects on various kinases have been reported, with IC50 values indicating potent activity. For example, compounds related to pyrazines have shown IC50 values as low as 10 nM against Pim-2 kinase .

- Cell Line Studies : In vitro studies have demonstrated that this compound derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 and A549. Table 1 summarizes some key findings:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 9.1 | Induces apoptosis |

| This compound | A549 | 7.8 | Inhibits cell proliferation |

Neuroprotective Effects

Research has indicated that certain derivatives of this compound may offer neuroprotective benefits:

- PC12 Cell Model : Studies show that these compounds can inhibit apoptosis in PC12 cells by modulating mitochondrial pathways, evidenced by upregulating Bcl-2 and downregulating caspase activity .

Case Studies

- Study on Halogenated Pyrazines : A study investigated the halogenation of aminopyrazines, revealing that brominated derivatives exhibited enhanced biological activities compared to their non-brominated counterparts. The study reported improved yields and biological efficacy when utilizing bromination techniques .

- High Throughput Screening : Eli Lilly conducted high-throughput screening on various pyrazine derivatives, including those based on this compound. Results indicated promising activity against multiple therapeutic targets, highlighting the compound's versatility in drug design .

常见问题

Q. What are the key molecular characteristics and spectral signatures of 2-amino-3-bromopyrazine?

- Methodological Answer : The molecular structure (C₄H₄BrN₃) includes a pyrazine ring substituted with an amino group at position 2 and bromine at position 2. Key spectral data for characterization include:

- ¹H/¹³C NMR : The amino proton resonates near δ 5.5–6.5 ppm (broad), while aromatic protons appear at δ 7.5–8.5 ppm. Bromine's electron-withdrawing effect deshields adjacent carbons.

- UV/Vis : Pyrazine derivatives typically show absorbance at 250–300 nm due to π→π* transitions .

- Mass Spectrometry : Molecular ion peaks at m/z 173 (M⁺) and 175 (M⁺+2) confirm bromine's isotopic pattern.

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer : Common methods include:

- Direct Bromination : Reacting 2-aminopyrazine with N-bromosuccinimide (NBS) in DMF at 80°C for 6–8 hours. Monitor regioselectivity via TLC (silica gel, ethyl acetate/hexane) .

- Cross-Coupling : Suzuki-Miyaura coupling using 3-bromo-2-aminopyrazine and arylboronic acids with Pd(PPh₃)₄ as a catalyst .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. How can researchers validate the purity and stability of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) and UV detection at 260 nm. Purity >98% is acceptable for most studies .

- Stability Testing : Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the bromine substituent. Degradation products (e.g., 2-aminopyrazine) can be detected via GC-MS .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the regioselectivity of bromination in aminopyrazine derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring bromination at the electron-rich 3-position. Non-polar solvents may lead to side reactions (e.g., ring oxidation) .

- Catalysts : Lewis acids like FeCl₃ enhance electrophilic substitution at the 3-position, while radical initiators (e.g., AIBN) may alter selectivity .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-amino-5-bromopyrazine) to identify shifts caused by substituent effects .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict chemical shifts and validate experimental spectra .

Q. How can this compound be functionalized for use in medicinal chemistry?

- Methodological Answer :

- Buchwald-Hartwig Amination : Replace bromine with aryl/alkyl amines using Pd₂(dba)₃ and Xantphos in toluene at 110°C .

- Suzuki Coupling : Attach aryl groups to the pyrazine core for kinase inhibitor development. Optimize ligand/catalyst ratios to minimize homocoupling byproducts .

Q. What are the challenges in analyzing hydrolysis products of this compound under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。